molecular formula C11H16O3 B6281528 spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one CAS No. 66077-97-2

spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one

Cat. No.: B6281528
CAS No.: 66077-97-2
M. Wt: 196.2
InChI Key:
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Description

Spiro[bicyclo[331]nonane-3,2’-[1,3]dioxolane]-7-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under acidic or basic conditions to facilitate the formation of the bicyclo[3.3.1]nonane core.

Industrial Production Methods

While specific industrial production methods for spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one has several applications in scientific research:

Mechanism of Action

The mechanism by which spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[331]nonane-3,2’-[1,3]dioxolane]-7-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

CAS No.

66077-97-2

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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